molecular formula C4H12N2 B1332173 sec-Butylhydrazine CAS No. 30924-14-2

sec-Butylhydrazine

Cat. No.: B1332173
CAS No.: 30924-14-2
M. Wt: 88.15 g/mol
InChI Key: SFSUYFSIKDDLOL-UHFFFAOYSA-N
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Description

sec-Butylhydrazine: is a colorless liquid compound that belongs to the family of hydrazine derivatives. It is a promising intermediate in the synthesis of various organic compounds and finds its application in the medical and pharmaceutical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sec-Butylhydrazine typically involves the reaction of sec-butylamine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

sec-Butylamine+Hydrazine HydrateThis compound+Water\text{sec-Butylamine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} sec-Butylamine+Hydrazine Hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: sec-Butylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can undergo substitution reactions with various electrophiles to form substituted hydrazines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed:

    Oxidation: Formation of azines or other nitrogen-containing compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazines.

Scientific Research Applications

sec-Butylhydrazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals

Mechanism of Action

sec-Butylhydrazine can be compared with other hydrazine derivatives such as:

  • Phenylhydrazine
  • tert-Butylhydrazine
  • 1,1-Dimethylhydrazine

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its secondary butyl group differentiates it from other hydrazine derivatives, influencing its reactivity and applications .

Comparison with Similar Compounds

  • Phenylhydrazine: Used in the synthesis of pharmaceuticals and agrochemicals.
  • tert-Butylhydrazine: Utilized in organic synthesis and as a reagent in various chemical reactions.
  • 1,1-Dimethylhydrazine: Employed as a rocket propellant and in the synthesis of pharmaceuticals .

Properties

IUPAC Name

butan-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-3-4(2)6-5/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSUYFSIKDDLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338217
Record name sec-Butylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30924-14-2
Record name sec-Butylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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